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Abstract

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and potential characteristics of 3,5,6-trimethylnonane. Due to a
notable absence of extensive experimental data in peer-reviewed literature for this specific
branched alkane, this guide combines established theoretical principles with predicted data to
offer a robust profile. It includes a detailed examination of its structural isomers, predicted
spectroscopic data, a plausible synthetic pathway, and a discussion of the potential biological
relevance of branched alkanes in the broader context of chemical biology and drug
development. All quantitative data are summarized in structured tables, and a proposed
experimental workflow for its synthesis and characterization is provided with a corresponding
diagram.

Introduction

3,5,6-Trimethylnonane is a saturated hydrocarbon belonging to the class of branched
alkanes. Its molecular structure, characterized by a nine-carbon backbone with three methyl
group substitutions, results in multiple stereoisomers, each with potentially unique
physicochemical and biological properties. While highly branched alkanes are of interest in
various fields, including materials science and as components of complex hydrocarbon
mixtures, detailed studies on individual isomers like 3,5,6-trimethylnonane are limited. This
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guide aims to fill this knowledge gap by providing a detailed theoretical and predictive analysis
of its molecular structure and properties.

Molecular Structure and Physicochemical
Properties

The fundamental identification of 3,5,6-trimethylnonane is established by its molecular
formula and IUPAC name.

Table 1: General Properties of 3,5,6-Trimethylnonane

Property Value Source
IUPAC Name 3,5,6-trimethylnonane --INVALID-LINK--
Molecular Formula Ci2H26 --INVALID-LINK--
CAS Number 62184-26-3 --INVALID-LINK--
Molecular Weight 170.33 g/mol --INVALID-LINK--
Boiling Point (Predicted) 197 °C ChemBK
Density (Predicted) 0.7604 g/cm?3 ChemBK

InChl=1S/C12H26/c1-6-8-
InChl 11(4)12(5)9-10(3)7-2/h10- ~-INVALID-LINK--
12H,6-9H2,1-5H3

Canonical SMILES CCCC(C)C(C)CC(C)CC ~-INVALID-LINK--

Stereoisomerism

The presence of chiral centers at positions 3, 5, and 6 of the nonane chain gives rise to
multiple stereocisomers. The specific spatial arrangement of the methyl groups at these
positions will influence the molecule's overall shape and its interactions with other molecules,
which is a critical consideration in drug development and molecular recognition studies.

Spectroscopic Profile (Predicted)
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In the absence of experimentally acquired spectra for 3,5,6-trimethylnonane, this section
provides predicted data based on established principles of spectroscopy for branched alkanes.

'H NMR Spectroscopy

The proton NMR spectrum of 3,5,6-trimethylnonane is expected to be complex due to the
presence of multiple, chemically similar protons. The signals would likely appear in the 0.8-1.5
ppm range, characteristic of alkane protons. The methyl groups would appear as doublets or
triplets, depending on their neighboring protons, and the methylene and methine protons would
exhibit complex multiplets.

3C NMR Spectroscopy

The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Each unique
carbon atom in the molecule would give a distinct signal. The chemical shifts would be
expected in the typical alkane region of the spectrum.

Mass Spectrometry

The mass spectrum of 3,5,6-trimethylnonane is predicted to show fragmentation patterns
characteristic of branched alkanes. Cleavage is favored at the branching points due to the
formation of more stable secondary and tertiary carbocations.[1][2] The molecular ion peak
(M*) at m/z 170 would likely be of low abundance or absent.[1] Key fragmentation would
involve the loss of alkyl radicals from the main chain.

Table 2: Predicted Major Mass Spectral Fragments for 3,5,6-Trimethylnonane
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miz Possible Fragment
155 [M-CHs]*

141 [M-C2Hs]*

127 [M-CsH7]*

113 [M-CaHs]*

99 [M-CsH11]*

85 [M-CsHa13]*

71 [M-C7Has]*

57 [M-CsH17]*

43 [CsH7]*

Infrared (IR) Spectroscopy

The IR spectrum is expected to be simple, showing characteristic C-H stretching and bending
vibrations for an alkane.

Table 3: Predicted Infrared Absorption Bands for 3,5,6-Trimethylnonane

Wavenumber (cm~—2) Vibration Type
2850-2960 C-H stretch
1450-1470 C-H bend (methylene)
1370-1380 C-H bend (methyl)

Proposed Synthesis and Experimental Workflow

While a specific, documented synthesis for 3,5,6-trimethylnonane is not readily available, a
plausible synthetic route can be designed using established organometallic reactions. A
convergent approach utilizing Grignard reagents would be a logical strategy.
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Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that 3,5,6-trimethylnonane can be constructed from

smaller, readily available building blocks.
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Caption: Retrosynthetic analysis of 3,5,6-trimethylnonane.

Proposed Synthetic Protocol

Preparation of 2-bromobutane: Commercially available 2-butanol can be converted to 2-
bromobutane via reaction with phosphorus tribromide.

Preparation of a Grignard Reagent: 2-bromobutane can be reacted with magnesium turnings
in anhydrous diethyl ether to form the corresponding Grignard reagent, sec-butylmagnesium
bromide.

Coupling Reaction: The Grignard reagent can then be coupled with another molecule of 2-
bromobutane in the presence of a suitable catalyst, such as a copper(l) salt, to form 3,4-
dimethylhexane.

Halogenation: 3,4-dimethylhexane can be subjected to free-radical bromination to introduce
a bromine atom at a secondary carbon.

Second Grignard and Coupling: The resulting bromo-3,4-dimethylhexane can be converted
to a Grignard reagent and coupled with 1-bromopropane to yield the target 3,5,6-
trimethylnonane.
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Caption: Proposed workflow for the synthesis and characterization.

Potential Biological Relevance and Applications

While there is no specific data on the biological activity of 3,5,6-trimethylnonane, branched
alkanes, in general, are known to play roles in chemical signaling and can be components of
natural products. Some highly branched alkanes have been identified as insect pheromones.
Given its structural complexity and chirality, it is plausible that specific stereocisomers of 3,5,6-
trimethylnonane could exhibit biological activity.
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In the context of drug development, highly lipophilic molecules can be of interest for their ability
to cross cell membranes. The specific branching pattern of 3,5,6-trimethylnonane may
influence its interaction with biological membranes and lipophilic binding pockets of proteins.
However, without experimental data, this remains speculative.

Conclusion

3,5,6-Trimethylnonane represents a structurally interesting yet understudied branched alkane.
This technical guide has provided a comprehensive theoretical and predictive overview of its
molecular structure, physicochemical properties, and spectroscopic profile. The proposed
synthetic route and experimental workflow offer a practical starting point for researchers
interested in synthesizing and characterizing this molecule. Further experimental investigation
is necessary to validate the predicted data and to explore the potential biological activities of its
various stereoisomers, which could be of interest to the drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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